Ethanone, 1-(1-ethyl-5-methoxy-2-methyl-1H-indol-3-yl)-
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Overview
Description
Ethanone, 1-(1-ethyl-5-methoxy-2-methyl-1H-indol-3-yl)- is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of indole derivatives, including Ethanone, 1-(1-ethyl-5-methoxy-2-methyl-1H-indol-3-yl)-, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid in methanol, to yield the desired indole compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Ethanone, 1-(1-ethyl-5-methoxy-2-methyl-1H-indol-3-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. .
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Indole derivatives are known for their antiviral, anti-inflammatory, and anticancer activities.
Medicine: The compound’s potential therapeutic effects make it a candidate for drug development, particularly in targeting specific biological pathways.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Ethanone, 1-(1-ethyl-5-methoxy-2-methyl-1H-indol-3-yl)- involves its interaction with various molecular targets and pathways. Indole derivatives often bind to multiple receptors with high affinity, influencing cellular processes such as signal transduction, gene expression, and enzyme activity . The specific pathways and targets depend on the functional groups present in the molecule and its overall structure.
Comparison with Similar Compounds
Ethanone, 1-(1-ethyl-5-methoxy-2-methyl-1H-indol-3-yl)- can be compared with other indole derivatives such as:
1-(1H-indol-3-yl)ethanone: A simpler indole derivative with similar chemical properties but different biological activities.
1-(5-fluoro-3-phenyl-1H-indol-2-yl)ethanone: Known for its antiviral properties.
1-(4-methyl-1-phenylsulfonyl-1H-indol-3-yl)ethanone: Studied for its anti-HIV activity.
These comparisons highlight the unique structural features and biological activities of Ethanone, 1-(1-ethyl-5-methoxy-2-methyl-1H-indol-3-yl)-, making it a valuable compound for further research and development.
Properties
CAS No. |
141969-66-6 |
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Molecular Formula |
C14H17NO2 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
1-(1-ethyl-5-methoxy-2-methylindol-3-yl)ethanone |
InChI |
InChI=1S/C14H17NO2/c1-5-15-9(2)14(10(3)16)12-8-11(17-4)6-7-13(12)15/h6-8H,5H2,1-4H3 |
InChI Key |
QHRBXHMCGGNFLF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C2=C1C=CC(=C2)OC)C(=O)C)C |
Origin of Product |
United States |
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